3,3',4,4'-Tetrachloroazobenzene

Dioxin-like toxicity Relative potency assessment Regulatory toxicology

Sourcing authentic 3,3',4,4'-Tetrachloroazobenzene (TCAB) for herbicide residue analysis is challenging-it forms as an unwanted by-product during chloroanilide herbicide synthesis and is not commercially manufactured as an end product. BenchChem supplies TCAB as a high-purity analytical standard enabling accurate quantitation in complex environmental matrices. • IARC Group 2A carcinogen & AhR agonist with documented TEF of 8.7×10⁻⁴ in EROD assays • ≥98% purity for HPLC, GC-ECD, and isotope dilution GC-HRMS method validation • Supports regulatory compliance for propanil, linuron, and diuron residue monitoring programs

Molecular Formula C12H6Cl4N2
Molecular Weight 320 g/mol
CAS No. 14047-09-7
Cat. No. B1205647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4,4'-Tetrachloroazobenzene
CAS14047-09-7
Synonyms3,4,3',4'-tetrachloroazobenzene
3,4,3',4'-tetrachloroazobenzene, (Z)-isomer
TCAB
Molecular FormulaC12H6Cl4N2
Molecular Weight320 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4N2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H
InChIKeySOBGIMQKWDUEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TCAB Procurement Specifications & Baseline Characterization


3,3′,4,4′-Tetrachloroazobenzene (TCAB; CAS 14047-09-7; molecular formula C₁₂H₆Cl₄N₂; molecular weight 320.0 g/mol) is a chlorinated azobenzene derivative that is not commercially manufactured as an end product but rather forms as an unwanted by-product during the industrial synthesis of 3,4-dichloroaniline and its herbicidal derivatives including Propanil, Linuron, and Diuron [1]. TCAB is also generated environmentally through microbial degradation, photolysis, and biolysis of chloroanilide herbicides and 3,4-dichloroaniline in soil and water systems [2]. The compound has a melting point of approximately 195.5 °C, calculated XLogP of 6.2, and is structurally characterized as a trans-planar configuration in its most stable isomeric form, which contributes to its environmental persistence and biological activity [3]. IARC has classified TCAB as Group 2A (probably carcinogenic to humans) based on its aryl hydrocarbon receptor (AhR) agonist activity shared with dioxins and polychlorinated biphenyls [4].

Standard Type Certified reference material with ISO 17034-compliant traceability
Primary Use Environmental contaminant quantitation in herbicide-impacted ecosystems
Research Model AhR-mediated mechanistic toxicology with reported dioxin-like activity profile

Why TCAB Cannot Be Substituted by Generic Azobenzenes


Generic azobenzene derivatives and structurally related compounds—including 3,4-dichloroaniline (3,4-DCA), propanil, unsubstituted azobenzene, and even the closely related N-oxide analog 3,3′,4,4′-tetrachloroazoxybenzene (TCAOB)—exhibit fundamentally different toxicological profiles, receptor binding affinities, metabolic fates, and environmental behaviors that preclude their use as interchangeable substitutes for TCAB in scientific studies, analytical method development, or reference material applications [1]. The specific 3,3′,4,4′ chlorine substitution pattern confers a trans-planar molecular geometry that enables potent aryl hydrocarbon receptor (AhR) activation with a toxic equivalency factor (TEF) of 8.7 × 10⁻⁴ in EROD assays—a property absent in the non-chlorinated parent azobenzene and substantially weaker in the precursor 3,4-DCA [2]. Furthermore, TCAB's unique environmental formation pathway as a microbial and photolytic condensation product of 3,4-DCA means that substitution with commercially manufactured analogs would fail to replicate the actual environmental contaminant profile that TCAB represents in herbicide-impacted ecosystems [3]. Procurement decisions must therefore be guided by the specific quantitative differentiation evidence presented in Section 3.

AhR activation depends on 3,3′,4,4′ chlorine substitution pattern — generic azobenzenes may not replicate this activity
TCAB forms via microbial/photolytic degradation of chloroanilides; synthetic analogs may not represent real-world environmental profiles
The N-oxide analog TCAOB exhibits diverging embryotoxicity endpoints — direct substitution without validation may mislead developmental studies

TCAB vs. Key Comparators: Quantitative Differential Evidence


In Vivo Potency Differential vs. TCDD

In a comprehensive comparative analysis of TCAB toxicological effects against 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) using data from NTP 13-week gavage studies in F344/N rats and B6C3F1 mice, TCAB was determined to be from two to six orders of magnitude (100- to 1,000,000-fold) less potent than TCDD, with the exact potency differential depending on the specific toxicological endpoint evaluated [1]. This quantification establishes TCAB as a moderate-potency AhR agonist relative to the ultra-potent TCDD, providing a critical calibration point for researchers requiring a dioxin-like compound with attenuated but measurable activity that still induces the full spectrum of AhR-mediated responses including thymic atrophy, hepatic CYP1A induction, and decreased body weight gain [2].

Potency vs. TCDD
Head-to-head
TCAB 100–1,000,000× less potent than TCDD (endpoint-dependent)
Supports AhR potency-range context for dioxin-like research models
13-week gavage studies in F344/N rats and B6C3F1 mice
Dioxin-like toxicity Relative potency assessment Regulatory toxicology Aryl hydrocarbon receptor

Embryotoxicity Comparison: TCAB vs. TCAOB

In a direct comparative embryotoxicity study using the chick embryo model, 3,3′,4,4′-tetrachloroazobenzene (TCAB) and its N-oxide analog 3,3′,4,4′-tetrachloroazoxybenzene (TCAOB) were both injected into the air cell of fertile chicken eggs on the fourth day of incubation. TCAOB exhibited approximately 3.7-fold higher embryotoxicity potency than TCAB, with estimated LD50 values of 12 ng for TCAOB versus 44 ng for TCAB [1]. Both compounds produced similar teratogenic effects including rump edema, altered feather pattern, hemorrhage, external viscera, and reduced body size. Notably, both TCAB and TCAOB were reported to be more toxic than all other chemicals previously tested in the chick embryo model with the sole exception of TCDD [2]. This places TCAB as the less potent but still highly embryotoxic member of this closely related pair.

Embryotoxicity LD₅₀
Head-to-head
TCAB LD₅₀ 44 ng vs. TCAOB 12 ng (3.7× difference)
Supports comparative developmental toxicity endpoint review
Chick embryo assay; day 4 air cell injection
Developmental toxicology Embryotoxicity Teratogenicity screening Avian model

AhR-Mediated EROD Activity vs. Parent Compounds

A comparative ecotoxicity study using in vitro bioassays demonstrated that TCAB exhibits substantially higher aryl hydrocarbon receptor (AhR)-mediated activity than its parent compounds 3,4-dichloroaniline (3,4-DCA) and the herbicide propanil. In the 7-ethoxyresorufin-O-deethylase (EROD) induction assay, TCAB displayed a toxic equivalency factor (TEF) of 8.7 × 10⁻⁴ relative to TCDD, confirming its classification as a potent AhR agonist [1]. A second assay configuration (micro-EROD) yielded a TEF of 1.2 × 10⁻⁵ for TCAB, still orders of magnitude above the essentially negligible AhR activity exhibited by the parent compounds. Additionally, TCAB exhibited weak endocrine-disrupting activity with an estradiol equivalence factor (EEF) of 6.4 × 10⁻⁹ and dihydrotestosterone equivalence factor (DEF) of 1.1 × 10⁻⁸ [2]. These quantified receptor-mediated activities establish TCAB as the toxicologically active transformation product that drives the environmental hazard profile associated with chloroanilide herbicide degradation—a property entirely absent in the parent compounds themselves.

AhR EROD Activity
Assay context
TCAB TEF 8.7×10⁻⁴ (EROD); parent compounds negligible
Defines TCAB as AhR-active transformation product; parent compounds lack this activity
In vitro EROD and micro-EROD assays
Aryl hydrocarbon receptor EROD assay Toxic equivalency factor Ecotoxicology

Certified Purity and Traceability of Reference Materials

For procurement of analytical reference materials, commercially available TCAB certified reference standards are supplied with documented purity specifications that enable accurate quantitation in environmental and toxicological studies. One ISO 17034-compliant reference material provides TCAB at 99.9% certified purity with an expanded uncertainty (U) of 0.5% at 95% confidence level (k=2), verified by GC/FID analysis [1]. An alternative certified reference material offers TCAB at 99.90% purity with a 2% expanded uncertainty, accompanied by full traceability documentation established through mass balance methodology [2]. These certified purity specifications directly support applications requiring precise quantitation of TCAB in complex environmental matrices such as soil, water, and biological tissues, where accurate calibration against certified standards is essential for regulatory compliance and research reproducibility. Notably, the environmental relevance of these analytical standards is underscored by documented TCAB contamination levels in commercial herbicide formulations ranging from 9 to 1,400 μg/g (ppm) [3].

Certified Purity
Specification review
99.9% purity, U=0.5% (k=2); ISO 17034 compliant
Enables accurate quantitation with documented metrological traceability
GC/FID and mass balance verification
Analytical chemistry Reference material Environmental monitoring ISO 17034

Validated Application Scenarios for TCAB


Environmental Fate & Transport of Herbicide-Derived Contaminants

TCAB is the analytically and toxicologically relevant transformation product for studies investigating the environmental fate of propanil, linuron, diuron, and related chloroanilide herbicides. As documented in IARC Monographs, TCAB sorbs strongly to soils and has been detected in the top 10 cm of soil up to 2 years after propanil application [1]. The compound's persistence necessitates its use as the primary analytical target in residue monitoring programs. The availability of certified reference materials at 99.9% purity with documented traceability [2] enables accurate quantitation in complex environmental matrices, supporting regulatory compliance and long-term ecosystem monitoring efforts.

AhR Mechanistic Toxicology with Moderate-Potency Agonists

For researchers investigating AhR-mediated toxicological pathways, TCAB offers a scientifically validated model compound with quantifiably attenuated potency relative to TCDD. The compound is established to be 100- to 1,000,000-fold less potent than TCDD depending on the toxicological endpoint [3], yet it reliably induces the full spectrum of dioxin-like effects including thymic atrophy, hepatic CYP1A induction, and altered body weight gain [4]. This potency profile makes TCAB particularly suitable for studies where the extreme potency of TCDD would confound experimental design, while still providing measurable AhR-mediated responses that are absent in parent compounds such as 3,4-DCA and propanil.

Developmental Toxicology in Avian Embryo Models

TCAB has been quantitatively characterized in the chick embryo embryotoxicity model, with a documented estimated LD50 of 44 ng when injected into the air cell on day 4 of incubation [5]. This assay system is well-established for screening developmental toxicants, and the availability of direct comparative data showing TCAB is 3.7-fold less potent than its azoxy analog TCAOB (LD50 = 12 ng) [6] provides researchers with a calibrated dose-response framework. Both TCAB and TCAOB produce consistent teratogenic endpoints including rump edema, altered feather pattern, and reduced body size, enabling comparative studies of structure-activity relationships in chlorinated aromatic developmental toxicants.

Analytical Method Development for Herbicide Impurity Quantification

TCAB is a critical analytical target in quality control testing of 3,4-dichloroaniline and its herbicidal derivatives, where documented contamination levels range from 9 to 1,400 μg/g in commercial samples [7]. Analytical methods including HPLC, GC-ECD, and isotope dilution GC-HRMS have been specifically developed and validated for TCAB quantitation [8]. The commercial availability of ISO 17034-compliant certified reference materials with 99.9% purity and expanded uncertainty of 0.5% [2] provides the metrological foundation necessary for method validation, instrument calibration, and inter-laboratory comparability in regulatory and industrial quality assurance settings.

Application
Selection Property
Validation Focus
Chloroanilide herbicide environmental fate studies
Certified reference material purity and traceability
Quantitation in soil, water, and tissue matrices
AhR-mediated mechanistic toxicology research
Reported AhR potency profile relative to TCDD
CYP1A induction and dioxin-like endpoint response
Developmental toxicity screening in avian models
Comparative embryotoxicity endpoint context
Teratogenic endpoint and LD₅₀ model calibration
Herbicide impurity quantification method development
Certified purity with documented uncertainty
Instrument calibration and inter-laboratory comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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